N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound featuring multiple functional groups, including pyrazole, carboxamide, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound involves several key synthetic steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of a suitable hydrazine with an α,β-unsaturated carbonyl compound.
Cyclopropyl group introduction: : This step typically involves cyclopropanation reactions, often using diazo compounds.
Linking of pyridazinone moiety: : This can be accomplished via condensation reactions involving appropriate pyridazinone precursors.
Ethylation of the aryl group: : Utilizing ethyl halides under basic conditions.
Final coupling: : The separate moieties can be coupled through amide bond formation using standard peptide coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, optimization for scale-up involves:
Efficient catalysis: : Employing metal catalysts to enhance reaction rates and yields.
Solvent selection: : Using green solvents to minimize environmental impact.
Process intensification: : Developing continuous flow synthesis to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes several key types of chemical reactions:
Oxidation: : Possible at the cyclopropyl and ethoxy phenyl groups using reagents like potassium permanganate.
Reduction: : Can reduce the pyrazole ring using agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate under acidic conditions.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
Oxidation: : Can yield carboxylic acids and ketones.
Reduction: : Leads to more saturated and simplified ring structures.
Substitution: : Produces various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Organic synthesis: : Building block for synthesizing more complex molecules.
Biology
Enzyme inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.
Protein binding studies: : Useful in exploring protein-ligand interactions.
Medicine
Pharmacophores: : Scaffold for designing new pharmaceuticals.
Anticancer research: : Investigated for cytotoxic properties against cancer cell lines.
Industry
Material science:
Agrochemicals: : Basis for designing new pesticides or herbicides.
Mechanism of Action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects by binding to specific molecular targets. It interacts with active sites of enzymes or receptors, influencing biological pathways:
Molecular targets: : Enzymes, receptors, and ion channels.
Pathways involved: : Metabolic pathways, signaling pathways influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxopyridazin-1(4H)-yl)ethyl)-3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(2-(3-cyclopropyl-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Highlighting Its Uniqueness
Structural uniqueness: : Combines cyclopropyl and ethoxy phenyl groups, differentiating it from similar compounds.
Reactivity: : Distinctive reaction profile due to the specific arrangement of functional groups.
Biological activity: : Unique interactions with biological targets leading to specific pharmacological effects.
This compound, with its complex structure and versatile reactivity, is not only a fascinating subject for chemical synthesis but also holds immense potential for various applications in science and industry.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-30-17-8-6-16(7-9-17)19-14-20(26(2)24-19)22(29)23-12-13-27-21(28)11-10-18(25-27)15-4-5-15/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQYJJASWCZBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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